a-Chloro-(4-acetyl)acetanilide
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Overview
Description
a-Chloro-(4-acetyl)acetanilide: is an organic compound that belongs to the class of acetanilides It is characterized by the presence of a chloro group and an acetyl group attached to the acetanilide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of a-Chloro-(4-acetyl)acetanilide typically involves the acetylation of aniline derivatives. One common method is the reaction of aniline with acetic anhydride in the presence of a catalyst such as hydrochloric acid. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{C}_6\text{H}_5\text{NHCOCH}_3 + \text{CH}_3\text{COOH} ] This method is often used in laboratory settings due to its simplicity and high yield .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of green chemistry principles, such as solvent-free reactions and the use of eco-friendly catalysts, is also becoming more common .
Chemical Reactions Analysis
Types of Reactions: a-Chloro-(4-acetyl)acetanilide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Acylation Reactions: The acetyl group can participate in further acylation reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation Reactions: Reagents such as hydrogen peroxide and potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted acetanilides, while oxidation and reduction reactions can produce N-oxides and amines, respectively .
Scientific Research Applications
a-Chloro-(4-acetyl)acetanilide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of a-Chloro-(4-acetyl)acetanilide involves its interaction with specific molecular targets and pathways. The chloro and acetyl groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications .
Comparison with Similar Compounds
4’-Chloroacetanilide: This compound is structurally similar but lacks the acetyl group.
N-Phenylacetamide: Another related compound with different substituents on the aromatic ring.
Acetanilide: The parent compound without the chloro and acetyl groups
Uniqueness: a-Chloro-(4-acetyl)acetanilide is unique due to the presence of both chloro and acetyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10ClNO2 |
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Molecular Weight |
211.64 g/mol |
IUPAC Name |
N-(4-acetyl-2-chlorophenyl)acetamide |
InChI |
InChI=1S/C10H10ClNO2/c1-6(13)8-3-4-10(9(11)5-8)12-7(2)14/h3-5H,1-2H3,(H,12,14) |
InChI Key |
YLPKOLJZOMGCEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)NC(=O)C)Cl |
Origin of Product |
United States |
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